molecular formula C19H12IN3O2S B4624895 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No. B4624895
M. Wt: 473.3 g/mol
InChI Key: VIDRDQQWSYFFQK-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep synthetic routes, typically starting from simpler heterocyclic precursors. An example is the formation of tetrahydroimidazo[4,5-e]thiazolo[3,2-b][1,2,4]triazine derivatives through condensation reactions, where specific substituents are introduced at later stages to achieve the desired structural complexity (Kravchenko et al., 2015). The synthesis often requires careful control of reaction conditions to ensure the selectivity of the desired product.

Molecular Structure Analysis

X-ray diffraction analysis is a common technique used to confirm the molecular structure of such compounds. It provides detailed information about the arrangement of atoms within the molecule, the geometry of the heterocyclic rings, and the configuration of substituents (Hwang et al., 2017). Understanding the molecular structure is crucial for predicting the reactivity and physical properties of the compound.

Chemical Reactions and Properties

Compounds with the thiazolo[1,2,4]triazine core are known to undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and oxidative transformations, leading to a wide range of derivatives with different functional groups. These reactions are often influenced by the electronic and steric properties of the substituents present on the core structure (Massry, 2003).

Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on the synthesis and characterization of benzyl derivatives of triazine-diones. For instance, compounds similar to 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been synthesized and characterized, revealing insights into their molecular structures through methods like NMR, MS spectrum, IR spectroscopy, and X-ray diffraction. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Hwang, Yang, Chuang, & Lee, 2017).

Antimicrobial Activity

Some derivatives of triazine have been evaluated for their antimicrobial properties. The synthesis of arylidene thiazolo triazinediones and their testing against various bacteria and fungi indicate that certain substituents on the triazine ring can enhance antibacterial and antifungal activity. This suggests that with appropriate modifications, compounds like 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione could be explored for antimicrobial applications (Karthikeyan, Mahalinga, Karegoundar, Poojary, & Holla, 2009).

Synthetic Methodologies

The exploration of synthetic approaches to triazine derivatives has been a significant area of research. Efforts to develop more efficient methodologies for synthesizing these compounds have led to various strategies, potentially applicable to creating 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione. Such studies are crucial for facilitating the use of these compounds in further scientific research (Massry, 2003).

Potential Pharmaceutical Applications

Although direct studies on the pharmaceutical applications of 6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione are not available, research on related triazine compounds suggests potential in this area. The synthesis and biological evaluation of new fused triazine derivatives have highlighted the importance of such compounds in developing novel therapeutic agents. Their structural features and possible biological activities make them candidates for further investigation in drug development (El-All et al., 2016).

properties

IUPAC Name

(2E)-6-benzyl-2-[(4-iodophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12IN3O2S/c20-14-8-6-13(7-9-14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRDQQWSYFFQK-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)I)/SC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 2
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 3
Reactant of Route 3
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 4
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 5
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Reactant of Route 6
6-benzyl-2-(4-iodobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

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